1-Bromo-3-(difluoromethyl)-2-fluorobenzene
Overview
Description
1-Bromo-3-(difluoromethyl)-2-fluorobenzene is an organic compound with the molecular formula C7H4BrF3. It is characterized by a benzene ring substituted with a bromine atom, a difluoromethyl group, and a fluorine atom. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(difluoromethyl)-2-fluorobenzene can be synthesized through several methods, including halogenation and difluoromethylation reactions. One common approach involves the bromination of 3-(difluoromethyl)-2-fluorobenzene using bromine in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves carefully controlled reaction conditions, including temperature, pressure, and the use of specific reagents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(difluoromethyl)-2-fluorobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions typically produce the corresponding hydrocarbon derivatives.
Substitution: Substitution reactions can lead to the formation of various halogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-(difluoromethyl)-2-fluorobenzene is utilized in several scientific research fields, including chemistry, biology, medicine, and industry. Its unique chemical structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Additionally, it is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
1-Bromo-3-(difluoromethyl)-2-fluorobenzene is similar to other halogenated benzene derivatives, such as 1-bromo-3-(difluoromethyl)benzene and 1-bromo-3-(difluoromethoxy)benzene. its unique combination of bromine, difluoromethyl, and fluorine substituents distinguishes it from these compounds. This unique structure imparts specific chemical and physical properties that make it suitable for certain applications where other similar compounds may not be as effective.
Comparison with Similar Compounds
1-Bromo-3-(difluoromethyl)benzene
1-Bromo-3-(difluoromethoxy)benzene
1-Bromo-2-fluorobenzene
1-Bromo-4-(difluoromethyl)benzene
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Properties
IUPAC Name |
1-bromo-3-(difluoromethyl)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYNCTJUIOMWME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673312 | |
Record name | 1-Bromo-3-(difluoromethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204333-52-7 | |
Record name | 1-Bromo-3-(difluoromethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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